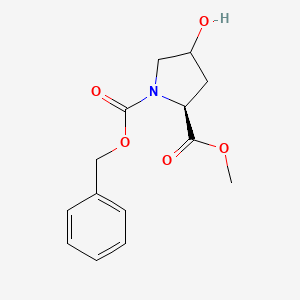

N-Cbz-4-hydroxy-L-proline methyl ester

Description

Properties

Molecular Formula |

C14H17NO5 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

1-O-benzyl 2-O-methyl (2S)-4-hydroxypyrrolidine-1,2-dicarboxylate |

InChI |

InChI=1S/C14H17NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,16H,7-9H2,1H3/t11?,12-/m0/s1 |

InChI Key |

VVKAGQHUUDRPOI-KIYNQFGBSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CC(CN1C(=O)OCC2=CC=CC=C2)O |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Cbz 4 Hydroxy L Proline Methyl Ester and Its Stereoisomers

Established Synthetic Routes and Mechanistic Insights

The synthesis of N-Cbz-4-hydroxy-L-proline methyl ester and its stereoisomers typically involves a sequence of protection and esterification steps, each presenting unique challenges and opportunities for stereocontrol.

The synthesis commonly begins with the protection of the amino group of 4-hydroxy-L-proline, followed by the esterification of the carboxylic acid. The choice of protecting groups for both the amine and the hydroxyl functionalities is critical to avoid side reactions and to allow for selective deprotection when necessary.

The carbobenzyloxy (Cbz) group is a widely used protecting group for the nitrogen atom of proline. It is typically introduced by reacting 4-hydroxy-L-proline with benzyl (B1604629) chloroformate under basic conditions. This protection is robust and stable under various reaction conditions but can be readily removed by catalytic hydrogenation.

Following N-protection, the carboxylic acid is esterified to yield the methyl ester. A common method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of methanol (B129727). For instance, a patented process for the synthesis of a related compound, N-BOC-cis-4-hydroxyproline methyl ester, describes the initial protection of the amino group with BOC anhydride, followed by esterification with methanol using DCC. google.com While effective, this method can sometimes lead to the formation of hard-to-remove byproducts. Alternative esterification strategies include the use of benzyl bromide to form a benzyl ester, which can be cleaved under similar hydrogenolysis conditions as the Cbz group. biorxiv.org

The protection of the hydroxyl group at the C4 position is another important consideration, especially when further modifications at this position are desired. Protecting groups such as the tetrahydropyranyl (THP) ether have been successfully employed in solid-phase synthesis strategies. nih.gov The choice of the hydroxyl protecting group must be orthogonal to the N-protecting group and the ester to allow for selective manipulation of the molecule.

A summary of common protecting group strategies is presented in the table below.

| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |

| Amino | Carbobenzyloxy | Cbz | Benzyl chloroformate, base | H₂, Pd/C |

| Amino | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Trifluoroacetic acid (TFA) |

| Hydroxyl | Tetrahydropyranyl | THP | 3,4-Dihydro-2H-pyran, acid catalyst | Mild acid (e.g., p-toluenesulfonic acid) |

| Carboxyl | Methyl ester | - | Methanol, DCC or other coupling agents | Saponification (e.g., LiOH, NaOH) |

| Carboxyl | Benzyl ester | Bn | Benzyl bromide, base | H₂, Pd/C |

This table summarizes common protecting groups and their typical introduction and cleavage conditions in the context of 4-hydroxyproline (B1632879) chemistry.

The presence of two stereocenters in 4-hydroxyproline (at C2 and C4) gives rise to four possible stereoisomers: (2S,4R)- (trans-L), (2S,4S)- (cis-L), (2R,4S)- (trans-D), and (2R,4R)- (cis-D). The starting material, naturally occurring 4-hydroxy-L-proline, is predominantly the (2S,4R) or trans isomer. Maintaining or inverting the stereochemistry at these centers during synthesis is a significant challenge.

One of the primary challenges is the potential for epimerization at the C2 position, particularly when the carboxyl group is activated for coupling reactions. The acidity of the α-proton can lead to its abstraction under basic conditions, resulting in racemization. Careful control of reaction conditions, such as temperature and the choice of base, is crucial to minimize this side reaction.

Controlling the stereochemistry at the C4 position often requires specific synthetic strategies. For example, the synthesis of the cis isomer from the more common trans starting material necessitates an inversion of configuration at C4.

Chemoenzymatic and Enzymatic Synthesis Approaches

To address the challenges of stereoselectivity and to develop more sustainable synthetic routes, chemoenzymatic and enzymatic methods have been explored for the synthesis of 4-hydroxyproline derivatives.

Enzymatic hydroxylation of proline offers a direct route to hydroxyproline (B1673980) with high regio- and stereoselectivity. Proline 4-hydroxylases have been utilized in whole-cell biocatalysis systems to produce trans-4-hydroxy-L-proline from L-proline. researchgate.netnih.gov Engineered E. coli strains overexpressing a proline 4-hydroxylase gene have demonstrated efficient conversion of L-proline to trans-4-hydroxy-L-proline. nih.gov This enzymatic approach provides a green alternative to traditional chemical synthesis for obtaining the key precursor.

The table below provides examples of enzymatic approaches in the synthesis of 4-hydroxyproline derivatives.

| Enzyme | Reaction Type | Substrate | Product | Key Feature |

| Proline 4-hydroxylase | Hydroxylation | L-Proline | trans-4-Hydroxy-L-proline | High regio- and stereoselectivity |

| Candida antarctica lipase (B570770) B (CALB) | Kinetic Resolution (Hydrolysis) | Racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester | (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester | High enantioselectivity (>99.5% ee) |

This table illustrates the application of enzymes in the stereoselective synthesis of 4-hydroxyproline and its precursors.

Strategies for Stereoinversion and Diastereoselective Control

Achieving specific stereoisomers of this compound often necessitates strategies for inverting existing stereocenters or creating new ones with high diastereoselectivity.

The Mitsunobu reaction is a powerful and widely used method for the inversion of stereochemistry at a secondary alcohol. organic-chemistry.orgatlanchimpharma.com In the context of 4-hydroxyproline, the hydroxyl group at C4 can be inverted with high fidelity. This reaction typically involves treating the alcohol with a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) in the presence of a nucleophile. The reaction proceeds via an SN2 mechanism, resulting in a clean inversion of configuration. For example, starting from a (2S,4R)-hydroxyproline derivative, a Mitsunobu reaction can be used to introduce a substituent at the C4 position with (S) stereochemistry. nih.govfigshare.com This strategy is key to accessing the cis-4-hydroxy-L-proline scaffold from the more abundant trans isomer.

Diastereoselective alkylation of proline enolates is another important strategy for introducing substituents at the C2 position with stereocontrol. The stereochemical outcome of the alkylation can be influenced by the N-protecting group, the ester group, and the reaction conditions. For example, the alkylation of N-Boc-4-silyloxyproline methyl ester with allyl bromide gives a nearly 1:1 mixture of diastereomers. rsc.org However, by using a chiral auxiliary, such as a menthyl ester, the diastereoselectivity can be significantly improved. rsc.orgnih.gov This approach allows for the synthesis of C2-alkylated 4-hydroxyproline derivatives with a high degree of stereocontrol.

Purification and Spectroscopic Characterization Techniques in Synthetic Research

The purification and characterization of this compound and its stereoisomers are crucial steps to ensure the purity and confirm the structure and stereochemistry of the synthesized compounds.

Purification of these compounds often involves standard laboratory techniques such as extraction, crystallization, and column chromatography on silica (B1680970) gel. nih.gov For the separation of stereoisomers, High-Performance Liquid Chromatography (HPLC) is an indispensable tool. Chiral HPLC, using stationary phases like Chiralpak AD-H, can effectively separate enantiomers of proline derivatives. researchgate.net Reversed-phase HPLC is also used for the analysis and purification of these relatively polar molecules. researchgate.net

Spectroscopic characterization provides definitive evidence for the structure and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for structural elucidation.

¹H NMR provides information about the proton environment in the molecule. The chemical shifts and coupling constants of the protons on the pyrrolidine (B122466) ring are characteristic of the cis or trans stereochemistry. For example, the chemical shift of the methyl ester protons typically appears as a singlet around 3.7 ppm. researchgate.net

¹³C NMR provides information about the carbon skeleton of the molecule.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity of atoms within the molecule.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns.

Infrared (IR) spectroscopy is used to identify the presence of key functional groups, such as the hydroxyl (O-H stretch), carbonyl (C=O stretch of the ester and carbamate), and aromatic (C=C stretch from the Cbz group) groups.

The table below provides representative ¹H NMR data for a related compound, trans-4-hydroxy-L-proline methyl ester hydrochloride, which can serve as a reference for the expected chemical shifts.

| Proton | Chemical Shift (ppm) | Multiplicity |

| Methyl ester (CH₃) | ~3.75 | Singlet |

| H2 (α-proton) | ~4.5 | Triplet |

| H4 (γ-proton) | ~4.4 | Multiplet |

| H5 (δ-protons) | ~3.3-3.4 | Multiplet |

| H3 (β-protons) | ~2.1-2.3 | Multiplet |

Data adapted from the literature for a similar compound and may vary slightly for this compound. researchgate.net

N Cbz 4 Hydroxy L Proline Methyl Ester As a Chiral Building Block in Complex Molecular Synthesis

Applications in Asymmetric Synthesis

The inherent chirality of N-Cbz-4-hydroxy-L-proline methyl ester makes it a powerful tool in asymmetric synthesis, where the primary goal is to create specific stereoisomers of a target molecule. The compound acts as a chiral scaffold, transferring its stereochemical information to new products through various transformations.

Researchers utilize this building block to synthesize a wide array of substituted and conformationally constrained proline analogues. nih.gov The stereochemistry of the starting material directs the approach of reagents, enabling the diastereoselective alkylation of enolates derived from it. nih.gov For instance, the hydroxyl group at the C4 position can be oxidized to a ketone, which then undergoes stereoselective reduction or addition reactions to introduce new substituents with a high degree of stereocontrol. This strategy is fundamental to creating libraries of novel amino acids that are not found in nature but are crucial for developing peptidomimetics with tailored biological activities. The fixed stereocenters of the proline ring effectively control the facial selectivity of reactions, ensuring the formation of the desired enantiomer.

Utility in Peptide Synthesis and Peptide Chemistry

The structural rigidity and unique conformational properties of the proline ring are critical for the structure and function of many peptides and proteins. This compound provides a gateway to creating modified peptides with enhanced properties.

N-Cbz-4-hydroxy-L-proline and its derivatives can be used as monomers in polymerization reactions to create novel biodegradable polymers. Specifically, N-Cbz-protected hydroxyproline (B1673980) has been used in direct melting condensation polymerization to produce poly(4-hydroxy-N-cbz-L-proline ester) (PHCP ester). yonsei.ac.krpku.edu.cn This process involves the formation of ester linkages between the carboxyl group of one monomer and the hydroxyl group of another.

This polymerization is typically carried out at high temperatures over several days. yonsei.ac.kr After polymerization, the Cbz protecting group can be removed to yield a cationic polyester, poly(trans-4-hydroxy-L-proline ester) (PHPE), which has been explored as a biodegradable carrier for gene delivery due to its ability to form stable complexes with DNA. yonsei.ac.kr The resulting polymers are of significant interest as biomaterials due to their origin from a natural amino acid, suggesting good biocompatibility and biodegradability. pku.edu.cn

| Parameter | Value/Condition | Reference |

|---|---|---|

| Monomer | N-Cbz-4-hydroxy-L-proline | yonsei.ac.kr |

| Polymerization Method | Direct Melting Condensation | yonsei.ac.krpku.edu.cn |

| Temperature | 180 °C | yonsei.ac.krpku.edu.cn |

| Reaction Time | 5 days | yonsei.ac.kr |

| Resulting Polymer | Poly(4-hydroxy-N-cbz-L-proline ester) (PHCP ester) | yonsei.ac.krpku.edu.cn |

| Number-Average Degree of Polymerization (DPn) | 21 | yonsei.ac.kr |

| Weight-Average Degree of Polymerization (DPw) | 36 | yonsei.ac.kr |

| Polydispersity Index (PDI) | 1.7 | pku.edu.cn |

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved stability, bioavailability, and receptor selectivity. Proline analogues are particularly attractive components in peptidomimetic design because their rigid ring structure imparts conformational constraints on the peptide backbone, which can be critical for biological activity. nih.gov

This compound is a key precursor for such analogues. For example, 4-hydroxyproline (B1632879) is a crucial starting material in the synthesis of the spirocyclic core of Ledipasvir, a potent antiviral agent used to treat Hepatitis C. nih.gov The synthesis of this key component relies on the enantiomerically pure scaffold provided by the hydroxyproline derivative. The defined stereochemistry and rigid conformation of the proline ring are essential for the drug's ability to bind to its target, the non-structural protein 5A (NS5A), and inhibit viral replication. nih.gov

Precursor in Natural Product Synthesis

The enantiopure nature of this compound makes it an invaluable starting point for the total synthesis of complex natural products. Its well-defined stereochemistry allows chemists to build intricate molecular frameworks with precision, avoiding the need for difficult chiral separations later in the synthetic route.

A notable application is in the synthesis of alkaloids. Derivatives of 4-hydroxy-L-proline serve as precursors in the asymmetric synthesis of (+)-epibatidine, a potent analgesic alkaloid originally isolated from the skin of a neotropical poison frog. The synthesis leverages the pyrrolidine (B122466) core of hydroxyproline to construct the characteristic 7-azabicyclo[2.2.1]heptane ring system of epibatidine. The stereocenters of the starting material are used to control the stereochemical outcome of the key bond-forming reactions, demonstrating the utility of this chiral building block in achieving an efficient and stereoselective synthesis of a complex natural target.

Role in the Construction of Macrocyclic Compounds

Macrocycles, large cyclic molecules, are an important class of compounds in drug discovery, often exhibiting high binding affinity and selectivity for biological targets. Trans-4-hydroxy-L-proline, the direct precursor to this compound, is a recognized building block for the synthesis of various macrocyclic structures. nih.gov

The bifunctional nature of the hydroxyproline scaffold, possessing both a reactive hydroxyl group and the backbone amine/carboxyl functionalities, allows it to be incorporated into macrocycles through multiple points of connection. It can be integrated into peptide macrocycles, where the proline ring introduces a conformational kink, or used in the synthesis of depsipeptide macrocycles, which contain both amide and ester bonds. nih.gov The use of hydroxyproline-derived building blocks provides a strategic approach to creating macrocycles with well-defined three-dimensional structures and favorable properties for drug development, such as improved cell permeability and metabolic stability. nih.gov

Derivatization and Structural Modifications of N Cbz 4 Hydroxy L Proline Methyl Ester

Synthesis of Functionalized Pyrrolidine (B122466) Rings

The pyrrolidine ring of N-Cbz-4-hydroxy-L-proline methyl ester can be extensively functionalized, primarily by targeting the C4 hydroxyl group. This allows for the introduction of a diverse range of substituents and the formation of various derivatives, thereby altering the steric and electronic properties of the molecule.

Introduction of Alkyl, Aryl, and Ether Substituents

The hydroxyl group at the C4 position can be replaced by alkyl or aryl groups through nucleophilic substitution reactions. A common strategy involves the activation of the hydroxyl group, for instance, by converting it into a good leaving group such as a sulfonate ester (e.g., tosylate or mesylate). Subsequent S(_N)2 reaction with an appropriate nucleophile, such as an organocuprate for alkyl groups or a thiophenolate for arylthio groups, allows for the introduction of the desired substituent. The stereochemistry at the C4 position is typically inverted during this process.

The formation of ether linkages at the C4 position can be achieved through Williamson ether synthesis or, more commonly, under Mitsunobu reaction conditions. The Mitsunobu reaction allows for the O-alkylation or O-arylation of the hydroxyl group with an alcohol or a phenol, respectively, in the presence of a phosphine (B1218219) and an azodicarboxylate. organic-chemistry.orgnih.gov This reaction also proceeds with inversion of stereochemistry at the C4 carbon.

| Substituent Type | Reaction | Reagents | Key Features |

| Alkyl | S(_N)2 after OH activation | 1. TsCl, Pyridine 2. R₂CuLi | Stereospecific (inversion) |

| Arylthio | S(_N)2 after OH activation | 1. MsCl, Et₃N 2. ArSH, Base | Stereospecific (inversion) |

| Ether (Alkyl/Aryl) | Mitsunobu Reaction | ROH/ArOH, PPh₃, DEAD/DIAD | Stereospecific (inversion) |

Formation of Epoxide and Ketone Derivatives

The hydroxyl group of this compound can be oxidized to a ketone, yielding N-Cbz-4-oxo-L-proline methyl ester. This transformation is commonly achieved using mild oxidizing agents to avoid over-oxidation or epimerization. Reagents such as Dess-Martin periodinane (DMP) or conditions for a Swern oxidation (oxalyl chloride, DMSO, and a hindered base) are effective for this purpose. wikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.org The resulting 4-keto derivative is a valuable intermediate for further modifications, including the introduction of substituents at the C4 position via nucleophilic addition to the carbonyl group.

Epoxide derivatives can also be synthesized from this compound. A typical route involves the dehydration of the starting material to introduce a double bond between C3 and C4, followed by epoxidation of the resulting alkene. A common method for this epoxidation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The stereochemistry of the resulting epoxide can be influenced by the reaction conditions and the geometry of the precursor alkene.

| Derivative | Synthetic Approach | Common Reagents |

| Ketone | Oxidation of secondary alcohol | Dess-Martin periodinane (DMP), Swern Oxidation reagents |

| Epoxide | Dehydration followed by epoxidation | 1. Dehydrating agent (e.g., Martin sulfurane) 2. m-CPBA |

Quaternary Proline Analogues and Stereoselective Alkylation Strategies

The synthesis of quaternary proline analogues, particularly those with a substituent at the C2 (α) position, is of significant interest for creating highly constrained amino acids. These analogues can be prepared from this compound through stereoselective alkylation of its corresponding enolate. For this purpose, the C4 hydroxyl group is typically protected, for example, as a silyl (B83357) ether, to prevent interference with the enolization and alkylation steps.

The stereochemical outcome of the C2-alkylation is highly dependent on several factors, including the N-protecting group, the ester group, and the nature of the alkylating agent. nih.gov Research has shown that the diastereoselectivity of the alkylation of enolates derived from N-protected (2S,4R)-4-silyloxyproline methyl esters can be controlled. For instance, the use of a bulky ester group, such as a menthyl ester, can significantly enhance the diastereoselectivity of the alkylation. nih.govrsc.org

| N-Protecting Group | Alkylating Agent | Stereochemical Outcome at C2 (relative to C4) | Reference |

| N-Boc | Allylic halides | Retention | nih.gov |

| N-Boc | Benzylic halides | Predominantly Inversion | nih.gov |

| N-Benzoyl | Allylic/Benzylic halides | Inversion | nih.gov |

Development of Prolinol Derivatives

Prolinol derivatives, which are valuable chiral auxiliaries and building blocks, can be synthesized by the reduction of the methyl ester group of this compound. This reduction converts the ester to a primary alcohol, yielding (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-methanol.

Strong reducing agents that are capable of reducing esters are required for this transformation. Lithium borohydride (B1222165) (LiBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. wikipedia.org The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. Lithium borohydride is generally considered a milder and more chemoselective reagent compared to lithium aluminum hydride. wikipedia.orglumenlearning.com The reaction is typically carried out in an ethereal solvent such as tetrahydrofuran (B95107) (THF).

Proline Analogs with Altered Conformational Constraints

Modifying the structure of this compound can lead to proline analogs with altered and more rigid conformations. These conformationally constrained analogs are important tools in peptide design to stabilize specific secondary structures like β-turns.

One strategy to introduce conformational constraints is the formation of bicyclic systems. For example, intramolecular cyclization reactions can be designed to create a second ring fused to the pyrrolidine core, resulting in a rigid bicyclic proline analogue. The synthesis of such structures often involves multi-step sequences starting from suitably functionalized 4-hydroxyproline (B1632879) derivatives. nih.govresearchgate.net The resulting bicyclic systems significantly restrict the conformational freedom of the proline ring and the peptide backbone when incorporated into a peptide chain.

N Cbz 4 Hydroxy L Proline Methyl Ester in Polymer Science and Biomaterial Research

Synthesis of Hydroxyproline-Derived Polymers

N-Cbz-4-hydroxy-L-proline and its methyl ester derivative serve as crucial monomers in the synthesis of specialized polymers. A significant method for polymerization is the direct melting condensation of N-Cbz protected hydroxyproline (B1673980). This process has been utilized to produce poly(4-hydroxy-N-cbz-L-proline ester) (PHCP ester). pku.edu.cn In a typical synthesis, the monomer, N-Cbz-4-hydroxy-L-proline, is heated to high temperatures, often around 180°C, under a high vacuum for an extended period, which can be as long as five days. pku.edu.cnyonsei.ac.kr This reaction results in a polyester with a dispersity (Đ) of 1.7 and an average degree of polymerization below 40. pku.edu.cn

The resulting PHCP ester can be further modified. The N-Cbz protecting group can be removed through catalytic transfer hydrogenation, using a catalyst like Palladium on carbon (Pd-C) in the presence of formic acid. yonsei.ac.kr This deprotection step yields a cationic polyester known as poly(trans-4-hydroxy-L-proline ester) (PHPE). The presence of charged amine groups in PHPE increases the polymer's hydrophilicity, which in turn facilitates faster water influx and subsequent ester hydrolysis, accelerating the initial degradation rate. pku.edu.cn

Another approach involves the melt polymerization of various N-acylated 4-hydroxy-L-proline methyl esters, which can be mediated by metal catalysts. pku.edu.cn Catalysts based on metals such as Titanium, Lead, and Zinc have been tested, with titanium catalysts demonstrating the highest efficacy in achieving a high weight-averaged molecular weight (Mw) of the resulting polymer. pku.edu.cn

Design and Engineering of Biomimetic and Biodegradable Polymers

The unique structural characteristics of 4-hydroxy-L-proline make it an excellent building block for designing novel biomimetic and biodegradable polymers. pku.edu.cn These polymers are of great interest in biomedical fields due to their potential for biocompatibility and controlled degradation into natural metabolites. yonsei.ac.kr

Polypeptides, Polyesters, and Polythioesters

N-Cbz-4-hydroxy-L-proline methyl ester and its derivatives are versatile precursors for a range of polymer types, including polypeptides, polyesters, and polythioesters.

Polypeptides: This compound is frequently used in the synthesis of polypeptide compounds, particularly those related to hydroxyproline. The synthesis often involves standard peptide coupling techniques where the protected amino acid is sequentially added to a growing peptide chain. The N-Cbz group provides stable protection for the amine group during these coupling reactions.

Polyesters: As previously detailed, direct melt condensation of N-Cbz-4-hydroxy-L-proline is a primary method for synthesizing the polyester, poly(4-hydroxy-N-cbz-L-proline ester). pku.edu.cnyonsei.ac.kr This polymer is a precursor to the biodegradable and polycationic poly(trans-4-hydroxy-L-proline ester) (PHPE). yonsei.ac.kr Research has also explored the copolymerization of N-Cbz hydroxyproline with other monomers like cyclic carbonates and functional ε-caprolactones to create copolymers with tailored properties. pku.edu.cn These copolymers, after deprotection of the N-Cbz group, also exhibit excellent degradability under physiological conditions. pku.edu.cn

| Monomer | Polymerization Method | Resulting Polymer | Key Findings |

|---|---|---|---|

| N-Cbz-4-hydroxy-L-proline | Direct Melting Condensation | Poly(4-hydroxy-N-cbz-L-proline ester) (PHCP ester) | Polymerized at 180°C for 5 days; results in a polymer with Đ of 1.7. pku.edu.cn |

| PHCP ester | Catalytic Transfer Hydrogenation | Poly(trans-4-hydroxy-L-proline ester) (PHPE) | Deprotection increases hydrophilicity and initial degradation rate. pku.edu.cn Complete degradation to hydroxyproline takes 3 months. pku.edu.cnyonsei.ac.kr |

| N-Cbz Hyp and cyclic carbonates | Sn(Oct)2-mediated copolymerization | Copolyester | Polymer composition and glass transition temperature (Tg) are adjustable by varying monomer feed ratio. pku.edu.cn |

Polythioesters: A novel class of sustainable polymers has been developed from 4-hydroxyproline-derived bicyclic thiolactone monomers. acs.org The synthesis starts with trans-4-hydroxy-L-proline, which is converted into an N-substituted cis-4-thia-L-proline thiolactone (NR-PTL). nih.gov When the N-substituent is a carboxybenzyl (Cbz) group, the monomer is termed N-Cbz-PTL. This monomer can undergo controlled ring-opening polymerization (ROP) under mild conditions using weak bases to afford poly(N-carboxybenzyl 4-thia-L-proline thioester) (PNCbzPTE). acs.org These polythioesters exhibit well-controlled molecular weights and narrow dispersities (Đ <1.15). acs.org

| Monomer | Polymerization Method | Resulting Polymer | Key Properties |

|---|---|---|---|

| N-Cbz-PTL | Ring-Opening Polymerization (ROP) | Poly(N-carboxybenzyl 4-thia-L-proline thioester) (PNCbzPTE) | Well-controlled molecular weight and narrow dispersity (Đ <1.15). acs.org Glass transition temperature (Tg) of 67°C. pku.edu.cn |

| N-Boc-PTL and N-ene-PTL | Sequential ROP | Block Copolymer | Demonstrates the copolymerizability of NR-PTL monomers. acs.org |

Emerging Research Frontiers and Future Perspectives

Exploration in Ligand Design for Biological Targets

The inherent structural constraints of the proline ring in N-Cbz-4-hydroxy-L-proline methyl ester make it an attractive scaffold for designing ligands that can bind to biological targets with high specificity and affinity. The fixed spatial arrangement of its functional groups allows for the precise orientation of pharmacophoric elements, a critical aspect in rational drug design.

Modulators of Amino Acid Transporters (e.g., SLC1A4, SLC1A5)

A significant area of research for hydroxy-L-proline derivatives, including those starting from N-Cbz-4-hydroxy-L-proline, is the development of inhibitors for solute carrier (SLC) transporters, particularly the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). nih.govnih.gov These transporters are crucial for cellular homeostasis by managing the flow of amino acids across cell membranes. frontiersin.org Notably, SLC1A5 is often upregulated in various cancers to meet the high metabolic demand for amino acids like glutamine, making it a promising target for anticancer therapies. frontiersin.org

Researchers have utilized hydroxy-L-proline as a versatile scaffold to synthesize diverse libraries of multi-functionalized pyrrolidines aimed at probing the ligand-binding sites of these transporters. nih.govbiorxiv.org Synthetic strategies often begin with protected forms of 4-hydroxy-L-proline, such as N-Cbz-trans-4-hydroxy-L-proline, which serves as a key intermediate for creating a range of derivatives. biorxiv.org Through systematic chemical modifications, scientists have developed novel classes of alkoxy hydroxy-pyrrolidine carboxylic acids (AHPCs) that demonstrate selective, high-affinity inhibition of SLC1A4 and SLC1A5. nih.govnih.gov These studies highlight the potential of this compound and its analogues as foundational structures for creating potent and selective modulators of critical amino acid transporters implicated in diseases like cancer and neurological disorders. nih.gov

Role in Antibody-Drug Conjugate (ADC) and Proteolysis Targeting Chimera (PROTAC) Linker Development

Derivatives of 4-hydroxy-L-proline methyl ester are utilized as components in the construction of these sophisticated linkers. Specifically, the closely related N-Boc-cis-4-hydroxy-L-proline methyl ester is described as a non-cleavable, alkyl chain-based linker component for both ADCs and PROTACs. medchemexpress.comimmunomart.org

In ADCs , the linker tethers a potent cytotoxic drug to an antibody that targets a specific tumor antigen. nih.govaxispharm.com Non-cleavable linkers, such as those that can be synthesized from a hydroxyproline (B1673980) core, offer a mechanism where the payload is released only after the entire ADC is internalized by the target cell and the antibody component is degraded within the lysosome. medchemexpress.comaxispharm.com This strategy can enhance the stability of the ADC in circulation and minimize off-target toxicity. axispharm.com

In PROTACs , the linker connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.comimmunomart.org The length, rigidity, and chemical nature of the linker are paramount for the successful formation of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficacy. nih.gov The rigid pyrrolidine (B122466) structure derived from this compound can serve as a valuable building block to create linkers with well-defined spatial characteristics.

The table below summarizes the role of the hydroxyproline scaffold in these technologies.

| Technology | Role of Hydroxyproline Scaffold | Linker Type Example | Key Advantage |

| ADC | Component of the linker connecting antibody to cytotoxic payload. | Non-cleavable | Enhanced stability in circulation, payload release after internalization. medchemexpress.comaxispharm.comaxispharm.com |

| PROTAC | Building block for the linker connecting a target protein ligand to an E3 ligase ligand. | Alkyl chain-based | Provides rigidity and defined geometry to optimize ternary complex formation. nih.govmedchemexpress.comimmunomart.org |

Advanced Computational and Structural Biology Investigations

To optimize the design of ligands and linkers based on the this compound scaffold, researchers increasingly rely on advanced computational and structural biology techniques. nih.gov These methods provide invaluable insights into the molecular interactions that govern binding affinity and biological activity.

In the development of inhibitors for the SLC1A4 and SLC1A5 amino acid transporters, for instance, computational docking was employed. nih.govbiorxiv.org The synthesized hydroxy-L-proline derivatives were docked into a homology model of the transporter to predict their binding modes and molecular orientations. nih.govnih.gov This computational analysis, when correlated with the experimentally observed pharmacological activity, helps to establish structure-activity relationships (SARs) and guides the rational design of more potent and selective inhibitors. biorxiv.org

The paradigm of computational structural biology is that a deep understanding of a molecule's function requires detailed knowledge of its three-dimensional structure and its dynamic interactions with its biological target. nih.gov For a molecule like this compound, computational approaches can be used to:

Predict Binding Poses: Determine the most likely orientation of the molecule or its derivatives within a protein's binding site.

Estimate Binding Affinity: Calculate the free energy of binding to rank potential ligands.

Analyze Conformational Landscapes: Understand the flexibility of the molecule and how its conformation influences biological activity. nih.gov

These in silico investigations are crucial for accelerating the discovery process, reducing the need for extensive empirical screening, and enabling the design of molecules with finely tuned properties for specific biological applications. nih.gov

Q & A

Basic: How can researchers optimize the synthesis of N-Cbz-4-hydroxy-L-proline methyl ester to achieve high purity and yield?

Methodological Answer:

Optimization involves systematic parameter screening using experimental design methodologies. For example, the Taguchi method (orthogonal arrays) can identify critical factors like catalyst concentration, reaction temperature, and solvent selection . In transesterification reactions, parameters such as molar ratios (alcohol-to-substrate) and catalyst type (e.g., homogeneous bases like NaOH) significantly influence esterification efficiency. A three-level factorial design (e.g., L9 orthogonal array) minimizes experimental runs while maximizing data robustness. For instance, catalyst concentration was shown to contribute 77.6% to methyl ester yield in rapeseed oil transesterification . Apply similar frameworks to this compound synthesis, prioritizing purity (>97% HLC) via HPLC validation .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Use a combination of:

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry (e.g., trans-4-hydroxy configuration) and esterification via methyl proton signals (~3.6–3.8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>97%) and resolve diastereomers (e.g., cis/trans isomers) using chiral columns .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., C₁₃H₁₅NO₅, MW 265.26) and fragmentation patterns .

- X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally similar proline derivatives .

Basic: What is the role of the Cbz and methyl ester protecting groups in peptide synthesis applications?

Methodological Answer:

- Cbz (Carbobenzyloxy) Group : Protects the amine moiety during solid-phase peptide synthesis (SPPS), enabling selective deprotection via hydrogenolysis or acidic conditions. Its steric bulk minimizes side reactions in hydroxyproline-containing sequences .

- Methyl Ester : Enhances solubility in organic solvents (e.g., dichloromethane) and prevents racemization during coupling steps. Post-synthesis, the ester is hydrolyzed under mild basic conditions (e.g., LiOH/THF) to regenerate the carboxylic acid .

Advanced: How does the stereochemistry at the 4-hydroxy position affect reactivity and applications in asymmetric synthesis?

Methodological Answer:

The trans-4-hydroxy configuration (vs. cis) influences hydrogen-bonding networks and conformational rigidity, impacting catalytic activity in organocatalysis. For example, trans-N-Cbz-4-hydroxy-L-proline derivatives exhibit higher enantioselectivity in aldol reactions due to restricted pyrrolidine ring puckering . Resolve diastereomers via recrystallization (e.g., using ethyl acetate/hexane) or preparative HPLC . Kinetic studies on related proline esters show that stereochemistry alters hydrolysis rates under acidic/basic conditions, necessitating tailored stabilization strategies .

Advanced: How can researchers resolve and quantify diastereomers formed during synthesis?

Methodological Answer:

- Chromatographic Resolution : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with mobile phases optimized for polarity (e.g., heptane/isopropanol) .

- Dynamic Kinetic Resolution (DKR) : Employ enzymatic catalysts (e.g., lipases) to selectively hydrolyze one diastereomer while recycling the undesired enantiomer .

- Crystallization-Induced Diastereomer Transformation (CIDT) : Leverage solubility differences in mixed solvents (e.g., methanol/water) to isolate the desired isomer with >99% ee .

Advanced: What are the kinetic considerations for the stability of the methyl ester group under varying pH conditions?

Methodological Answer:

The methyl ester undergoes pH-dependent hydrolysis:

- Acidic Conditions (pH <3) : Protonation of the ester carbonyl accelerates nucleophilic attack by water, leading to demethylation. For aspartame analogs, pseudo-first-order rate constants (k₁) range from 10⁻⁴ to 10⁻³ s⁻¹ at pH 2 .

- Neutral/Basic Conditions (pH 7–11) : Base-catalyzed hydrolysis dominates, with rate maxima at pH 10–11. Stabilize the ester using non-aqueous reaction media (e.g., THF) or low-temperature storage (4°C) .

Monitor degradation via GC-MS or HPLC-MS to quantify methyl ester content and identify byproducts (e.g., free carboxylic acid) .

Advanced: How can computational modeling guide the design of this compound derivatives for enzyme inhibition?

Methodological Answer:

- Molecular Docking : Simulate interactions with target enzymes (e.g., prolyl hydroxylases) using software like AutoDock Vina. Focus on hydrogen bonding with the 4-hydroxy group and hydrophobic contacts with the Cbz moiety .

- QM/MM Calculations : Evaluate transition-state stabilization in catalytic reactions. For example, the methyl ester’s electron-withdrawing effect may reduce activation energy in acylation steps .

Validate predictions with kinetic assays (e.g., IC₅₀ measurements) and X-ray co-crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.